Cas no 121942-10-7 (Ethanone,1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)-)

Ethanone,1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)- 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)-
- Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)- (9CI)
- 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)Ethanone
- 1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone
- 1-(2-SULFANYLIDENE-3H-1,3-BENZOTHIAZOL-5-YL)ETHANONE
- IBSFHEGRYPCUIA-UHFFFAOYSA-N
- 121942-10-7
- FT-0721685
- 5-acetyl-2-thioxo-2,3-dihydrobenzothiazole
- SCHEMBL7487967
-
- インチ: InChI=1S/C9H7NOS2/c1-5(11)6-2-3-8-7(4-6)10-9(12)13-8/h2-4H,1H3,(H,10,12)
- InChIKey: IBSFHEGRYPCUIA-UHFFFAOYSA-N
- ほほえんだ: S=C1NC2C=C(C(=O)C)C=CC=2S1
計算された属性
- せいみつぶんしりょう: 208.99701
- どういたいしつりょう: 208.99690619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 86.5Ų
じっけんとくせい
- PSA: 29.1
Ethanone,1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059005859-10g |
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone |
121942-10-7 | 97% | 10g |
$2436.12 | 2023-09-03 | |
Chemenu | CM489457-1g |
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone |
121942-10-7 | 97% | 1g |
$*** | 2023-04-03 | |
Alichem | A059005859-5g |
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone |
121942-10-7 | 97% | 5g |
$1672.32 | 2023-09-03 | |
Alichem | A059005859-25g |
1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone |
121942-10-7 | 97% | 25g |
$4221.00 | 2023-09-03 |
Ethanone,1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)- 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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3. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Ethanone,1-(2,3-dihydro-2-thioxo-5-benzothiazolyl)-に関する追加情報
Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) and Its Significance in Modern Chemical Biology: A Comprehensive Overview
Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl), with the CAS number 121942-10-7, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic ketone derivative has garnered attention due to its unique structural properties and potential biological activities. The benzothiazole core, a prominent feature in the molecule, is well-documented for its role in various pharmacological applications. The presence of a thioxo group at the 2-position and a dihydro substitution at the 2,3-position introduces specific electronic and steric characteristics that modulate the compound's reactivity and interactions with biological targets.
The synthesis of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) involves a series of well-established organic transformations, including condensation reactions and cyclization processes. The benzothiazole scaffold is particularly versatile, serving as a key pharmacophore in the development of drugs targeting a wide array of diseases. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its incorporation into preclinical and clinical studies.
One of the most compelling aspects of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural framework to develop novel derivatives with enhanced pharmacological profiles. For instance, modifications at the 5-position of the benzothiazole ring have been explored to improve solubility and bioavailability, while alterations at the ketone moiety have been investigated for their effects on receptor binding affinity.
Recent studies have highlighted the compound's significance in the context of neurodegenerative diseases. The benzothiazole scaffold is known to interact with various neurotransmitter receptors and ion channels, making it a promising candidate for therapeutic intervention. Specifically, derivatives of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) have shown potential in modulating pathways associated with conditions such as Alzheimer's disease and Parkinson's disease. These findings are particularly intriguing given the growing global burden of neurodegenerative disorders.
The compound's interaction with enzymatic systems has also been a subject of intense research. Studies suggest that Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) can influence the activity of key enzymes involved in inflammation and oxidative stress pathways. This has opened up new avenues for developing treatments for chronic inflammatory diseases and conditions exacerbated by oxidative damage. The ability to modulate these pathways holds significant therapeutic promise and underscores the compound's multifaceted biological relevance.
In addition to its pharmacological applications, Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) has demonstrated utility in material science. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. The benzothiazole moiety contributes to electron delocalization within the molecule, which is advantageous for applications requiring efficient charge transport.
The chemical stability and shelf-life of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) are critical considerations in both research and industrial settings. Advances in storage techniques and purification methods have significantly improved its longevity and purity, ensuring reliable performance in various applications. These improvements are essential for maintaining consistency in experimental outcomes and for large-scale production processes.
The regulatory landscape surrounding Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) is another important factor influencing its adoption in pharmaceutical development. Compliance with international standards ensures that researchers can conduct studies without undue regulatory hurdles. Efforts to streamline regulatory pathways for novel compounds like this one are ongoing, reflecting the industry's commitment to fostering innovation while ensuring safety and efficacy.
Future directions for research on Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) include exploring its potential role in cancer therapy. Preliminary data suggest that derivatives of this compound may inhibit key pathways involved in tumor growth and metastasis. Further investigation into its mechanisms of action could pave the way for new anti-cancer strategies.
The integration of computational methods into the study of Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) has also accelerated progress in understanding its biological interactions. Molecular modeling techniques allow researchers to predict how this compound might bind to target proteins or enzymes with high precision. These predictions can then be validated through experimental studies, creating a powerful synergy between computational chemistry and wet laboratory research.
The environmental impact of synthesizing and handling Ethanone, 1-(2,3-dihydro-2-thioxo-5-benzothiazolyl) is another consideration that cannot be overlooked. Efforts to develop greener synthetic routes are essential for minimizing waste and reducing energy consumption during production processes. Sustainable practices not only benefit the environment but also enhance cost-effectiveness by optimizing resource utilization.
In conclusion,Ethanone, 1-(,2,,3-dihydro,,2-thioxo,,5-benzothiazolyl) (CAS no., 121942/10/7) remains a cornerstone compound in modern chemical biology with far-reaching implications across multiple disciplines including medicine, materials science,and environmental chemistry. Its unique structural features coupled with emerging research findings position it as a valuable asset for future discoveries.
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